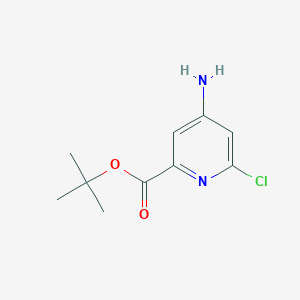
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate (TBCPC) is a synthetic compound that has been used in various scientific research applications. It is a colorless solid with a molecular weight of 309.8 g/mol and a melting point of 116-118 °C. TBCPC is a highly soluble compound in water and is used in the laboratory for a variety of purposes.
Applications De Recherche Scientifique
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of reaction mechanisms, and the development of new catalysts. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the study of enzyme inhibition, the development of new drugs, and the design of new catalysts.
Mécanisme D'action
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a chiral compound, meaning it has two different forms, or enantiomers, which can interact differently with other molecules. This property allows it to be used in the study of enzyme inhibition and the development of new drugs. It can also be used to study the mechanism of action of other compounds.
Biochemical and Physiological Effects
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the human body, as well as the mechanisms of action of various compounds. It has also been used to study the effects of environmental pollutants on the body, and to investigate the effects of various dietary components on health.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a highly soluble compound, making it easy to work with in the laboratory. It is also relatively stable, making it suitable for long-term storage. However, it is not a very reactive compound and therefore may not be suitable for certain types of experiments.
Orientations Futures
In the future, tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% may be used to develop new drugs, catalysts, and polymers. It may also be used to study the effects of environmental pollutants on the body, and to investigate the effects of various dietary components on health. Additionally, it may be used to study the mechanism of action of other compounds, as well as to develop new catalysts for use in the laboratory. Finally, it may be used to study the effects of drugs on the human body, as well as the mechanisms of action of various compounds.
Méthodes De Synthèse
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% can be synthesized using a two-step procedure. The first step involves the reaction of tert-butyl bromide and 4-amino-6-chloropyridine-2-carboxylic acid in the presence of potassium carbonate and potassium iodide. This reaction forms the desired product, tert-butyl 4-amino-6-chloropyridine-2-carboxylate, in a 95% yield. The second step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
tert-butyl 4-amino-6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-8(11)13-7/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBUWRBVQOKNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)


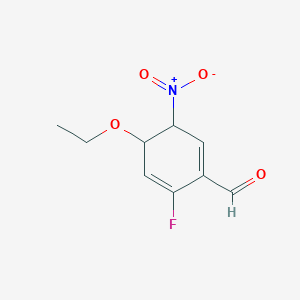
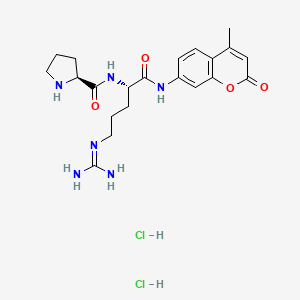


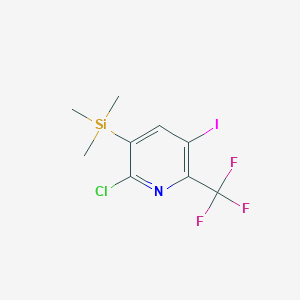

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
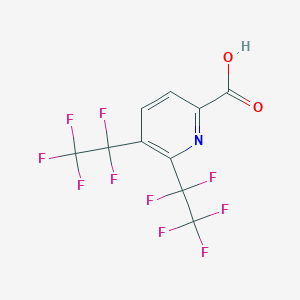
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)